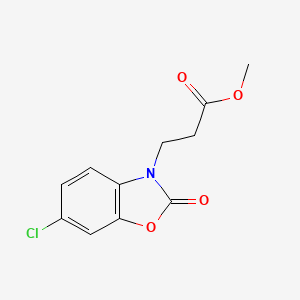

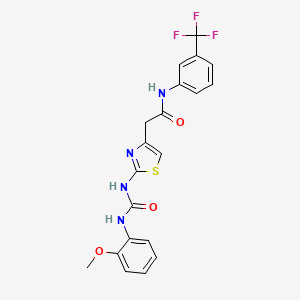

![molecular formula C22H19N3O2S B2515415 N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-59-4](/img/structure/B2515415.png)

N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidine derivatives, including those with a carboxamide group, has been explored in recent studies. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology. These compounds were characterized by chromatographic and spectrometric methods, and elemental analysis . Another study reported the synthesis of a new series of thiazolo-triazolo-pyridine derivatives, characterized by various analytical techniques such as IR, 1H NMR, LC–MS mass, and elemental analysis . These methods are indicative of the approaches that could be used to synthesize N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

Stereochemical investigations of diastereomeric thiazolidine derivatives have been conducted using nuclear magnetic resonance spectroscopy (NMR), including 1D and 2D techniques. The presence of stereogenic centers on the thiazolidinone ring resulted in diastereoisomeric pairs, and their configurations were assigned based on 1H NMR analysis of coupling constants and 2D NOESY experiments . Additionally, the crystal structures of related thiazole compounds have been determined, providing insights into the molecular structure that could be relevant for the analysis of the target compound .

Chemical Reactions Analysis

The chemical reactions of thiazolidine derivatives have not been explicitly detailed in the provided papers. However, the synthesis methods and characterization techniques suggest that these compounds can participate in various chemical reactions, particularly those involving the formation of carboxamide bonds and the introduction of substituents on the thiazolidine ring . The reduction of thiazole derivatives has also been studied, leading to the formation of hydrogen-bonded dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiazolidine derivatives were not extensively discussed in the provided papers. However, the antimicrobial and antifungal activities of these compounds were evaluated, indicating that they possess biological activity against a range of microorganisms . This suggests that the target compound may also exhibit similar properties, which could be of interest in pharmaceutical applications.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

A study highlighted the utilization of microwave-assisted synthesis to create 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, which are structurally similar to the requested chemical. The technique offered rapid synthesis and better yields. The compounds exhibited significant antibacterial and antifungal activities, underscoring the potential of such compounds in creating effective antimicrobial agents (Raval, Naik, & Desai, 2012).

Antimicrobial and Anticancer Potential

A different research project synthesized a series of novel compounds combining pyrimidine and thiazolidinone. These derivatives were evaluated for their antimicrobial and anticancer activities. The study found that certain compounds displayed significant activity against bacterial strains and the HeLa cervical cancer cell line, indicating the potential of such chemical structures in developing new therapeutic agents (Verma & Verma, 2022).

Drug Discovery and Analytical Applications

19F-nuclear magnetic resonance (NMR) spectroscopy was used in drug discovery programs to support the selection of candidates for further development. The study focused on compounds structurally related to the requested chemical, demonstrating the use of NMR spectroscopy in understanding the metabolism and disposition of potential drug candidates, an essential step in drug development (Monteagudo et al., 2007).

Chemosensory Applications

Coumarin benzothiazole derivatives, structurally related to the requested compound, were synthesized and their ability to detect cyanide anions was studied. These compounds could recognize cyanide anions through specific chemical reactions, leading to observable color changes and fluorescence quenching. This highlights the potential application of such compounds in the development of chemosensors for environmental or analytical purposes (Wang et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-14-8-10-16(11-9-14)13-25-12-4-6-17(21(25)27)20(26)24-22-23-19-15(2)5-3-7-18(19)28-22/h3-12H,13H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYYJEMTHHWWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(C=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

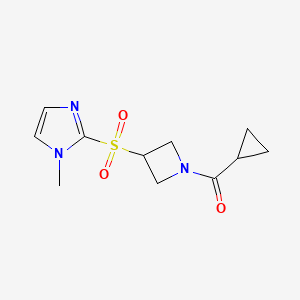

![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)

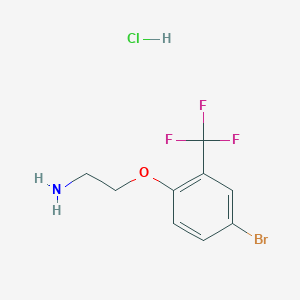

![Ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2515334.png)

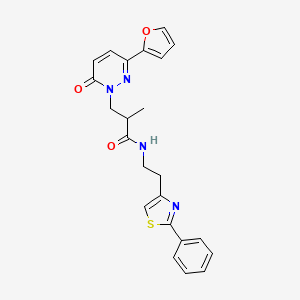

![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)

![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)